molecular formula C11H10F3NO B8342886 3-methyl-7-trifluoromethyl-3,4-dihydro-2H-isoquinolin-1-one

3-methyl-7-trifluoromethyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8342886
M. Wt: 229.20 g/mol
InChI Key: SINPSMITONWSFZ-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

[1-Methyl-2-(4-trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester (I-43c: 420 mg, 1.525 mmol) in POCl3 (4.2 mL) was refluxed with P2O5 (433 mg, 3.05 mmol) at 110° C. for 2 hours to afford the crude product. The reaction was monitored by TLC (20% ethylacetate in hexane). Purification by column chromatography on silica gel (40% ethylacetate in hexane) afforded 40 mg of the product (11.46% yield).
Name
[1-Methyl-2-(4-trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
433 mg
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
11.46%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][CH:6]([CH3:18])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=1)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C(OC(=O)C)C>O=P(Cl)(Cl)Cl.CCCCCC>[CH3:18][CH:6]1[CH2:7][C:8]2[C:13](=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)[C:4](=[O:3])[NH:5]1

Inputs

Step One
Name
[1-Methyl-2-(4-trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester
Quantity
420 mg
Type
reactant
Smiles
C(C)OC(NC(CC1=CC=C(C=C1)C(F)(F)F)C)=O
Name
Quantity
433 mg
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
4.2 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (40% ethylacetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1NC(C2=CC(=CC=C2C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 11.46%
YIELD: CALCULATEDPERCENTYIELD 11.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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